molecular formula C10H13NO2 B2863879 2-Hydroxy-N,N-dimethyl-2-phenylacetamide CAS No. 2019-71-8

2-Hydroxy-N,N-dimethyl-2-phenylacetamide

Cat. No.: B2863879
CAS No.: 2019-71-8
M. Wt: 179.219
InChI Key: RAPXOLIRIJRICD-UHFFFAOYSA-N
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Description

2-Hydroxy-N,N-dimethyl-2-phenylacetamide is an organic compound with the molecular formula C10H13NO2. It is a solid at room temperature and is known for its applications in various fields of scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N,N-dimethyl-2-phenylacetamide typically involves the reaction of an aldehyde with N,N-dimethylcarbamoyl(trimethyl)silane in the presence of a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at 60°C until the carbamoylsilane is fully consumed. The product is then isolated by distillation or recrystallization from anhydrous ethanol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as those used in laboratory settings, scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N,N-dimethyl-2-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-Hydroxy-N,N-dimethyl-2-phenylacetamide has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Properties

IUPAC Name

2-hydroxy-N,N-dimethyl-2-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11(2)10(13)9(12)8-6-4-3-5-7-8/h3-7,9,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPXOLIRIJRICD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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